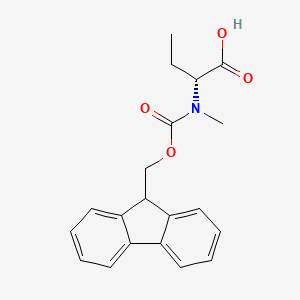

![molecular formula C11H13ClN2O2 B1455286 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride CAS No. 1332528-66-1](/img/structure/B1455286.png)

2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride

Descripción general

Descripción

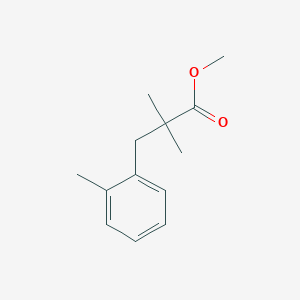

2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride is a chemical compound with the linear formula C11H13O2N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Imidazopyridine, which is a part of the structure of this compound, is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCC(C(O)=O)C1=CN2C(C=CC=C2)=N1.Cl . The InChI key for this compound is GIBOMOWZBYDZHU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its properties can be represented by the SMILES stringCCC(C(O)=O)C1=CN2C(C=CC=C2)=N1.Cl .

Aplicaciones Científicas De Investigación

Structural and Magnetic Properties

2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride and its derivatives have been explored for their unique structural and magnetic properties. Research has shown that these compounds can form diamagnetic dimers through intermolecular close contacts or supramolecular interactions, leading to low magnetic susceptibilities. Certain derivatives exhibit quasi-one-dimensional columnar stacking chains and weak antiferromagnetic behavior, while others assembled by hydrogen bonds and anion–π interactions reveal unusual magnetic behavior (Yong et al., 2013).

Synthesis Methods

In the realm of synthetic chemistry, methods for preparing derivatives of 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid have been innovated. A notable method involves direct oxidation without the need for preliminary protection of the amino group, using elemental sulfur as an oxidizer. This approach enables the one-pot synthesis of precursors suitable for further reduction into target compounds (Lifshits et al., 2015).

Fluorescent Probes for Mercury Detection

Certain imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for detecting mercury ions both in acetonitrile and buffered aqueous solutions. These compounds offer moderate to good yields and demonstrate the potential for environmental monitoring and safety applications (Shao et al., 2011).

Biologically Active Agents

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry, including as anticancer, antimicrobial, antiviral, and antidiabetic agents. This scaffold has been represented in various marketed preparations, highlighting its versatility and importance in drug discovery and development (Deep et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBOMOWZBYDZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

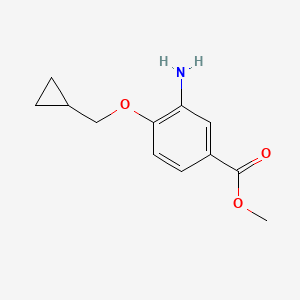

![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)

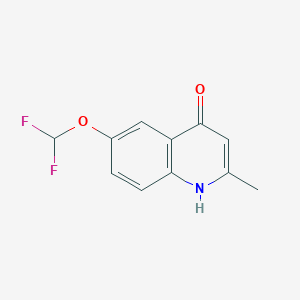

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)

![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)

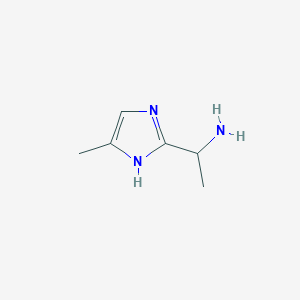

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)

![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)